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molecular formula C9H9ClO2S B2759039 Methyl 2-(3-chlorophenyl)sulfanylacetate CAS No. 865707-14-8

Methyl 2-(3-chlorophenyl)sulfanylacetate

Cat. No. B2759039
M. Wt: 216.68
InChI Key: JUBPCINHJIFNTK-UHFFFAOYSA-N
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Patent
US07906546B2

Procedure details

In analogy to example 81.1, 4.34 g (0.030 mol) of 3-chloro-benzenethiol in 50 mL of DMF at 0° C. were treated with 1.32 g (0.033 mol, 1.1 eq) of NaH (55% in oil) over 45 min. 4.82 g (0.032 g, 1.05 eq) of bromo-acetic acid ethyl ester were added, and stirring was continued for 2 hours. Workup and purification gave 5.9 g (91%) of (3-chloro-phenylsulfanyl)-acetic acid methyl ester as a colorless oil.
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.[H-].[Na+].[CH2:11]([O:13][C:14](=[O:17])[CH2:15]Br)C>CN(C=O)C>[CH3:11][O:13][C:14](=[O:17])[CH2:15][S:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.34 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)S
Name
Quantity
1.32 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.82 g
Type
reactant
Smiles
C(C)OC(CBr)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Workup and purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CSC1=CC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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